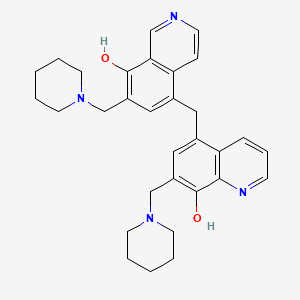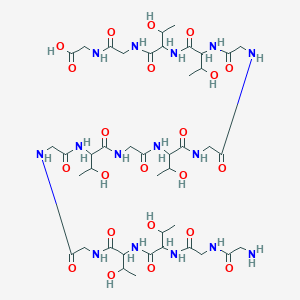
5-(8-Hydroxy-7-piperidin-1-ylmethyl-isoquinolin-5-ylmethyl)-7-piperidin-1-ylmethyl-quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-29361 is a small molecular drug with the chemical formula C31H36N4O2 . It is known for its role as a calcium channel inhibitor, specifically targeting voltage-gated calcium channel alpha Cav2.2 (CACNA1B) . This compound has been investigated for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .
Preparation Methods
The preparation of PD-29361 involves several synthetic routes and reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction typically involves the cross-coupling of organohalides with organoboron reagents in the presence of a palladium catalyst and a base . The reaction conditions often include the use of organic solvents and specific ligands to facilitate the catalytic cycle . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
PD-29361 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically forms biaryl compounds .
Scientific Research Applications
PD-29361 has a wide range of scientific research applications, including:
Mechanism of Action
PD-29361 exerts its effects by inhibiting voltage-gated calcium channels, specifically targeting the alpha Cav2.2 subunit (CACNA1B) . This inhibition disrupts calcium ion flow into cells, which can modulate various cellular processes, including neurotransmitter release and muscle contraction . The compound’s mechanism of action involves binding to the calcium channel and preventing its activation, thereby reducing calcium influx and subsequent cellular responses .
Comparison with Similar Compounds
PD-29361 can be compared with other calcium channel inhibitors, such as:
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Verapamil: A phenylalkylamine calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.
Diltiazem: A benzothiazepine calcium channel blocker used to treat hypertension and angina.
PD-29361 is unique in its specific targeting of the voltage-gated calcium channel alpha Cav2.2 subunit, which distinguishes it from other calcium channel inhibitors that may target different subunits or types of calcium channels .
Properties
Molecular Formula |
C31H36N4O2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
5-[[8-hydroxy-7-(piperidin-1-ylmethyl)isoquinolin-5-yl]methyl]-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C31H36N4O2/c36-30-24(20-34-12-3-1-4-13-34)17-22(26-9-11-32-19-28(26)30)16-23-18-25(21-35-14-5-2-6-15-35)31(37)29-27(23)8-7-10-33-29/h7-11,17-19,36-37H,1-6,12-16,20-21H2 |
InChI Key |
WJEZXIYONPULSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=CC=N3)C(=C2)CC4=CC(=C(C5=C4C=CN=C5)O)CN6CCCCC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
![1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
![2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837807.png)
![[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol](/img/structure/B10837809.png)
![2-[11-[3-(Diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B10837821.png)
![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)

![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)
![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)
